molecular formula C7H17NO2 B093441 Ethanol, 2,2'-[(1-methylethyl)imino]bis- CAS No. 121-93-7

Ethanol, 2,2'-[(1-methylethyl)imino]bis-

Cat. No.: B093441
CAS No.: 121-93-7
M. Wt: 147.22 g/mol
InChI Key: HHRGNKUNRVABBN-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[(1-methylethyl)imino]bis-, also known as Diethanolisopropylamine or Isopropyldiethanolamine, is a chemical compound with the formula C7H17NO2 . It has a molecular weight of 147.2154 . It is also referred to by other names such as 2,2’- (Isopropylimino)diethanol, N-Isopropyl-2,2’-iminodiethanol, N,N-Bis (2-hydroxyethyl)isopropylamine, and 2,2’- [ (1-methylethyl)imino]bisethanol .


Molecular Structure Analysis

The molecular structure of Ethanol, 2,2’-[(1-methylethyl)imino]bis- can be represented by the InChI string: InChI=1S/C7H17NO2/c1-7(2)8(3-5-9)4-6-10/h7,9-10H,3-6H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

Ethanol, 2,2’-[(1-methylethyl)imino]bis- is a straw to amber colored liquid with a slight amine odor . It has a boiling point of 255.2ºC at 760 mmHg, a flash point of 119.3ºC, and a density of 1.003 g/cm³ . It has a molecular weight of 147.2154 .

Scientific Research Applications

  • Extraction and Separation of Alcohols from Water : A study by Chapeaux et al. (2008) explored the extraction of alcohols like ethanol from water using an ionic liquid. This process is significant for ethanol production, especially considering its use as a commercial transportation fuel and its role in the pharmaceutical industry. The study revealed that certain ionic liquids can effectively separate ethanol from water, which is traditionally done through energy-intensive distillation processes (Chapeaux et al., 2008).

  • Molecular Dynamics of Ethanol Mixtures : Alcalde et al. (2016) used a computational approach to study the properties of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide + ethanol mixtures. This research provides insights into the nanoscopic properties of these mixtures, which is relevant for understanding the physics of complex mixtures used in industrial processes (Alcalde et al., 2016).

  • Ethanol Removal from Mixtures with Alkanes : González et al. (2013) investigated the use of ionic liquids for extracting ethanol from its mixtures with heptane and hexane. This study contributes to the development of efficient extraction processes in chemical engineering and related fields (González et al., 2013).

  • Nonlinear Optical Performances of Polymers Containing Benzimidazole Chromophores : Carella et al. (2007) studied two nonlinear optical (NLO) azo-benzimidazolic chromophores, including bis-ethanol derivatives. This research is important for understanding the NLO activities of these polymers and their potential applications in materials science (Carella et al., 2007).

  • Reactions with Amino Alcohols : Pestunovich et al. (2006) investigated the reactions of alkoxy and amino derivatives of silacyclobutane with amino alcohols. This study contributes to the field of organic chemistry and the understanding of such reactions (Pestunovich et al., 2006).

  • Catalytic Applications in Olefin Methoxycarbonylation : Akiri and Ojwach (2019) explored the use of palladium(II) complexes of (phenoxy)imine ligands in catalyzing the methoxycarbonylation of olefins. This study is significant in the context of industrial catalysis and the production of esters (Akiri & Ojwach, 2019).

Properties

IUPAC Name

2-[2-hydroxyethyl(propan-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2)8(3-5-9)4-6-10/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRGNKUNRVABBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059534
Record name Ethanol, 2,2'-[(1-methylethyl)imino]bis-
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2,2'-[(1-methylethyl)imino]bis-
Source EPA Chemicals under the TSCA
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CAS No.

121-93-7
Record name Isopropyldiethanolamine
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Record name Isopropyldiethanolamine
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Record name Isopropyldiethanolamine
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Record name Ethanol, 2,2'-[(1-methylethyl)imino]bis-
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Record name Ethanol, 2,2'-[(1-methylethyl)imino]bis-
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Record name 2,2'-[(1-methylethyl)imino]bisethanol
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Record name ISOPROPYLDIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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